molecular formula C10H24N6O4S B6334230 N,N-Diethylguanidinium sulphate CAS No. 77297-00-8

N,N-Diethylguanidinium sulphate

Cat. No.: B6334230
CAS No.: 77297-00-8
M. Wt: 324.40 g/mol
InChI Key: NLMZLFQEKYGWPF-IFGWCFFNSA-L
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Description

N,N-Diethylguanidinium sulphate is a guanidinium-based ionic compound comprising two N,N-diethylguanidinium cations and one sulfate anion in a 2:1 stoichiometric ratio. The guanidinium core ([C(NH₂)₂N]⁺) is substituted with ethyl groups at both nitrogen atoms, resulting in the molecular formula C₁₀H₂₈N₆O₄S and a calculated molecular weight of 328.1 g/mol.

Guanidinium salts are known for their strong hydrogen-bonding capabilities and high solubility in polar solvents.

Properties

CAS No.

77297-00-8

Molecular Formula

C10H24N6O4S

Molecular Weight

324.40 g/mol

IUPAC Name

(E)-carbamimidoyl-ethyl-ethylideneazanium;sulfate

InChI

InChI=1S/2C5H12N3.H2O4S/c2*1-3-8(4-2)5(6)7;1-5(2,3)4/h2*3H,4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)/q2*+1;/p-2/b2*8-3+;

InChI Key

NLMZLFQEKYGWPF-IFGWCFFNSA-L

SMILES

CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O

Isomeric SMILES

CC/[N+](=C\C)/C(=N)N.CC/[N+](=C\C)/C(=N)N.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC[N+](=CC)C(=N)N.CC[N+](=CC)C(=N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    One-Pot Synthesis: A sequential one-pot approach towards N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines is reported.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural and Functional Differences

Alkyl Substitution Effects: this compound features ethyl groups, increasing steric bulk and lipophilicity compared to the 1,1-Dimethylguanidinium sulfate (methyl groups). This may reduce aqueous solubility but improve compatibility with organic matrices . N-Ethylguanidinium sulfate (mono-ethyl substitution) has intermediate properties, though specific solubility data are lacking .

Aromatic Derivatives :

  • N,N'-Diphenylguanidinium oxalate incorporates phenyl groups, significantly enhancing molecular weight (488.55 g/mol) and likely reducing solubility in polar solvents. Such derivatives are often used as accelerators in rubber vulcanization or stabilizers .

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